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Compound of Interest

Compound Name: LML134

Cat. No.: B15609428 Get Quote

Technical Support Center: LML134
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with LML134.

The information is designed to address specific issues that may be encountered during

experimentation and to provide guidance on interpreting results.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LML134?

A1: LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist.[1][2] The

H3 receptor is a presynaptic autoreceptor in the central nervous system that normally inhibits

the release of histamine and other neurotransmitters involved in wakefulness.[1] As an inverse

agonist, LML134 blocks the constitutive activity of the H3 receptor, leading to an increased

release of histamine and other neurotransmitters, which in turn promotes wakefulness.[1][3]

Q2: What is the intended therapeutic application of LML134?

A2: LML134 was developed for the treatment of excessive sleep disorders, such as shift work

disorder (SWD).[3][4] Clinical trials were conducted to assess its efficacy in promoting

wakefulness in individuals with SWD.[4]

Q3: What is the rationale behind the pharmacokinetic profile of LML134?
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A3: LML134 was designed to have a rapid onset of action and a relatively short half-life.[2] This

pharmacokinetic profile is intended to provide wakefulness-promoting effects during the desired

period (e.g., during a night shift) without causing insomnia or disrupting subsequent sleep

periods.[2]

Q4: What are the known side effects of LML134?

A4: In a clinical trial with patients suffering from shift work disorder, the most commonly

reported adverse event for LML134 was headache.[3][4]

Q5: Why was the clinical development of LML134 discontinued?

A5: The sponsor of the clinical trials, Novartis, decided to stop all research on LML134 in

people with sleep-related diseases. This decision was not related to safety concerns.[4]
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Issue Potential Cause Recommended Action

Inconsistent in vitro potency

(IC50/Ki values)

1. Assay conditions (e.g.,

buffer, temperature).2. Cell line

variability.3. Radioligand

concentration.

1. Standardize all assay

parameters as described in the

experimental protocols

section.2. Ensure consistent

cell passage number and

health.3. Use a radioligand

concentration at or below its

Kd for competition binding

assays.

High variability in animal

wakefulness studies

1. Animal handling stress.2.

Circadian rhythm disruption.3.

Acclimation period insufficient.

1. Handle animals minimally

and by experienced

personnel.2. Maintain a strict

light-dark cycle and conduct

experiments at the same time

each day.3. Allow for an

adequate acclimation period in

the experimental setup before

dosing.

Observed off-target effects in

cellular assays

1. Non-specific binding.2.

Interaction with other receptors

at high concentrations.

1. Perform counter-screening

against a panel of other G-

protein coupled receptors.2.

Conduct dose-response

curves to determine the

concentration at which off-

target effects appear.

Difficulty in translating

preclinical data to expected

human efficacy

1. Species differences in

metabolism and H3R

pharmacology.2. Poor brain

penetration.

1. Characterize the metabolism

of LML134 in human liver

microsomes.2. Measure brain

and plasma concentrations of

LML134 in animal models to

determine the brain-to-plasma

ratio.
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Quantitative Data
Preclinical Pharmacokinetic and In Vitro Data for
LML134

Parameter Species/System Value Reference

hH3R Binding Ki Human 12 nM [2]

hH3R cAMP IC50 Human 0.2 nM [2]

Receptor Occupancy

(RO) at 10 mg/kg p.o.
Rat ~80% (at 1h) [2]

Brain tMeHA

concentration

increase

Rat Significant increase [2]

hERG IC50 In vitro >30 µM [2]

Note: More detailed quantitative data from preclinical and clinical studies, such as dose-

dependent effects on sleep latency and the incidence of adverse events at different dosages,

are not publicly available and would be required for a comprehensive assessment of the

therapeutic window.

Clinical Trial in Shift Work Disorder (CLML134X2201) -
Summary of Findings
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Parameter LML134 Placebo Reference

Number of

Participants

24 (total in cross-over

study)

24 (total in cross-over

study)
[4]

Primary Efficacy

Endpoint

Statistically significant

increase in

wakefulness

- [4]

Mean Sleep Latency

(MSLT)

Participants stayed

awake longer
- [4]

Most Common

Adverse Event
Headache Not specified [3][4]

Note: Specific mean sleep latency values and the percentage of participants experiencing

adverse events were not reported in the publicly available trial summary.

Experimental Protocols
In Vivo Histamine H3 Receptor Occupancy Assay
This protocol is a general method for determining H3 receptor occupancy in the brain of

preclinical models, adapted from methodologies described for H3R antagonists.

Objective: To determine the percentage of H3 receptors in the brain that are occupied by

LML134 at various doses.

Materials:

LML134

A suitable H3 receptor radioligand (e.g., [3H]-N-α-methylhistamine)

Experimental animals (e.g., Sprague-Dawley rats)

Scintillation counter and vials

Brain homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Filtration apparatus

Procedure:

Administer LML134 orally (p.o.) or intraperitoneally (i.p.) to a cohort of animals at various

doses. Include a vehicle control group.

At a predetermined time point after LML134 administration (e.g., 1 hour, corresponding to

peak plasma concentration), administer the H3 receptor radioligand intravenously (i.v.).

After a short distribution phase for the radioligand (e.g., 30 minutes), euthanize the animals

and rapidly dissect the brains.

Isolate brain regions of interest (e.g., cortex, striatum) and a reference region with low H3R

density (e.g., cerebellum).

Homogenize the brain tissue in ice-cold buffer.

Determine the total radioactivity in the homogenates by liquid scintillation counting.

Calculate receptor occupancy as the percentage reduction in specific binding of the

radioligand in the LML134-treated animals compared to the vehicle-treated animals.

Multiple Sleep Latency Test (MSLT) for Wakefulness
Assessment
This protocol is a generalized procedure for conducting an MSLT in a clinical setting to assess

daytime sleepiness, based on the methodology used in the LML134 clinical trial for shift work

disorder.

Objective: To objectively measure the time it takes for a subject to fall asleep (sleep latency)

during the day.

Procedure:

The MSLT is typically conducted following an overnight polysomnography (PSG) to ensure

the subject has had an adequate amount of sleep and to rule out other sleep disorders.
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The test consists of four or five scheduled nap opportunities throughout the day, typically

starting 1.5 to 3 hours after the subject wakes up.

Naps are scheduled at 2-hour intervals.

For each nap, the subject is asked to lie down in a quiet, dark room and try to fall asleep.

EEG, EOG, and EMG are monitored to determine the precise moment of sleep onset.

Sleep latency is the time from "lights out" to the first epoch of sleep.

Each nap trial is concluded after 15 minutes of sleep or after 20 minutes if no sleep occurs.

The mean sleep latency across all naps is calculated. A shorter mean sleep latency is

indicative of greater daytime sleepiness.
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Caption: LML134 Signaling Pathway
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Caption: LML134 Development Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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